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Compound Focus: Napabucasin

CAS No.: 83280-65-3

Cat. No.: S536668

Human Pharmacokinetic Profile of Napabucasin

The table below summarizes the core PK parameters of napabucasin and its major metabolite, M1 (dihydro-

napabucasin), established in human studies.

. Metabolite M1
Napabucasin (Parent . .
Parameter (Dihydro- Study Details

D
rug) napabucasin)

Recommended 240-500 mg twice daily - Established in patients
Phase 2 Dose [1] [2] with advanced solid
tumors [1].
Time to Peak 2.75 hours [3] [4] 2.25 hours [3] [4] Single 240 mg oral dose
(Median T~max~) in healthy males [3] [4].
Half-Life (Mean 7.14 hours [3] [4] 7.92 hours [3] [4] Single 240 mg oral dose
t~1/2~) in healthy males [3] [4].
Systemic Exposure  Higher than M1 (per Lower than parent -

C~max~ and AUC) [3] drug [3] [4]
(4]
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- Metabolite M1
Napabucasin (Parent . .
Parameter (Dihydro- Study Details

Dru
9) napabucasin)
Primary Route of Feces (57.2%) and - Total radioactivity recovery
Elimination Urine (23.8%) [3] [4] was 81.1% of the dose [3]
[4].
Apparent Renal 8.24 L/h [3] [4] 7.98 L/h [3] [4] -

Clearance

Metabolism and Key Experimental Protocols

Metabolic Pathway and Mass Balance

A pivotal mass balance study in healthy male subjects using a radiolabeled dose (**C-napabucasin) provided

a detailed map of the drug's fate in the body [3] [4].

¢ Biotransformation: Napabucasin is extensively metabolized, producing approximately 30 different
metabolites [4].

e Primary Pathway: The major route is reductive metabolism. The sole major circulating metabolite
is M1, formed by reduction of the naphthalene dione moiety. M1 is active but has 12.57-fold less
activity compared to the parent napabucasin [3] [4].

e Secondary Pathways: Subsequent metabolism involves glucuronidation and sulfation
(conjugation), which are common urinary metabolites [3] [4]. No uniquely human or disproportionate
metabolite was identified [3].

The following diagram illustrates the primary metabolic pathway of napabucasin in humans:
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Oral Dose of Napabucasin

NEDED]IEN
(Parent Drug) in Plasma

Excreted in Feces
(57.2%)

Dihydro-Napabucasin (M1)
Major Circulating Metabolite

Excreted in Urine
(23.8%)

Click to download full resolution via product page

Detailed Methodology: Mass Balance Study

This study design is critical for understanding the complete ADME (Absorption, Distribution, Metabolism,

Excretion) profile [3] [4].
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e Study Design: Phase 1, open-label, single-dose.

e Subjects: 8 healthy adult males.

e Dose: Asingle oral 240 mg dose of napabucasin containing approximately 100 pCi of 4C-
napabucasin.

e Sample Collection: Subjects were confined for up to 12 days. Whole blood, plasma, urine, and fecal
samples were collected at predefined intervals until specific radioactivity recovery criteria were met.

e Bioanalysis: Plasma, urine, and fecal samples were analyzed for total radioactivity. Plasma
concentrations of napabucasin and M1 were determined using a validated liquid chromatography-
tandem mass spectrometry (LC-MS/MS) method. Metabolite profiling was conducted using high-
performance liquid chromatography (HPLC) with radiodetection.

Safety, Tolerability, and Drug Interactions

e Common Adverse Events: The most frequently reported treatment-emergent adverse events are
gastrointestinal disorders, such as diarrhea, nausea, and abdominal cramps. These were typically
grade 1-2 in severity [3] [5] [1].

¢ Drug-Drug Interactions (DDI): Napabucasin has been identified as an inhibitor of cytochrome
P450 3A4 (CYP3A4). One study reported an ICso of 67.79 uM for napabucasin against CYP3A4.1,
indicating a potential for DDIs when co-administered with drugs that are metabolized by this enzyme,
such as the antiviral agent arbidol [6]. This warrants careful consideration in clinical practice.

Key Takeaways for Researchers

¢ Predictable PK: Napabucasin demonstrates consistent and predictable pharmacokinetics across
studies, with a half-life suitable for twice-daily dosing [3] [1].

e Complex Metabolism: It undergoes extensive and complex metabolism primarily via reduction, with
M1 as the key circulating active metabolite [3] [4].

¢ Manageable Safety Profile: The primary toxicity is gastrointestinal, which is manageable and aligns
with the known profile of many targeted therapies [5] [1].

¢ Clinical Trial Consideration: Future clinical trials combining napabucasin with other agents should
account for its potential to inhibit CYP3A4 and plan for DDI assessments [6].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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